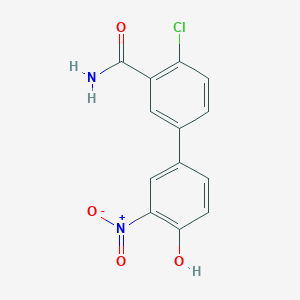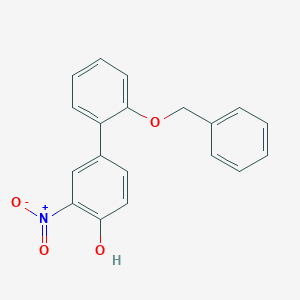![molecular formula C15H13FN2O4 B6383045 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95% CAS No. 1261946-55-7](/img/structure/B6383045.png)
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95% (4-ECFNP-95%) is a nitrophenol compound with ethylcarbamoyl group attached to its phenyl ring. It is a colorless, crystalline solid that is soluble in organic solvents. 4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields, such as biochemistry, pharmacology, and molecular biology. This compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Applications De Recherche Scientifique
4-ECFNP-95% has been studied extensively for its potential applications in various scientific research fields. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Furthermore, this compound has been studied for its potential use in the treatment of metabolic disorders, such as type 2 diabetes.
Mécanisme D'action
The mechanism of action of 4-ECFNP-95% is not yet fully understood. However, it is believed that this compound may act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). In addition, 4-ECFNP-95% may also act by inhibiting the production of reactive oxygen species (ROS), which are known to be involved in the development of various diseases.
Biochemical and Physiological Effects
4-ECFNP-95% has been studied for its potential effects on various biochemical and physiological processes. For example, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 4-ECFNP-95% has been found to modulate the activity of certain enzymes, such as COX-2 and NOS. Furthermore, this compound has been found to inhibit the production of ROS.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-ECFNP-95% in laboratory experiments include its availability, low cost, and ease of synthesis. Furthermore, this compound has been found to possess a wide range of biological activities, making it a useful tool for studying various biochemical and physiological processes. The main limitation of using 4-ECFNP-95% in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
The future directions for 4-ECFNP-95% research include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. In addition, further research into the biochemical and physiological effects of this compound is needed to fully understand its potential therapeutic benefits. Furthermore, further studies are needed to explore the potential use of 4-ECFNP-95% in combination with other compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-ECFNP-95% involves several steps. The first step involves the reaction of 4-fluorophenol with ethyl isocyanate in the presence of a base, such as potassium carbonate, to form 4-fluoro-2-ethoxycarbonylphenol. This intermediate product is then reacted with nitric acid to form 4-fluoro-2-nitroethylcarbamate. The final step involves the hydrolysis of 4-fluoro-2-nitroethylcarbamate with aqueous sodium hydroxide to produce 4-ECFNP-95%.
Propriétés
IUPAC Name |
N-ethyl-2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4/c1-2-17-15(20)11-5-3-9(7-12(11)16)10-4-6-14(19)13(8-10)18(21)22/h3-8,19H,2H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOSANYUHICYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686330 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol | |
CAS RN |
1261946-55-7 |
Source


|
| Record name | N-Ethyl-3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)









